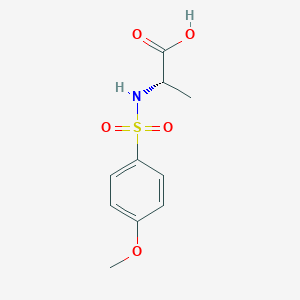

(S)-2-(4-methoxyphenylsulfonamido)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCIPBHRVYICGT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281007 | |

| Record name | N-[(4-Methoxyphenyl)sulfonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-73-1 | |

| Record name | N-[(4-Methoxyphenyl)sulfonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methoxyphenyl)sulfonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 4 Methoxyphenylsulfonamido Propanoic Acid and Its Chiral Analogues

Enantioselective Synthetic Routes to α-Substituted Propanoic Acids: A Foundational Review

The development of enantioselective methods for the synthesis of α-substituted propanoic acids is a mature field of research, providing a robust foundation for the synthesis of complex chiral molecules. These strategies aim to create the chiral center at the α-position with a high degree of stereocontrol, thus avoiding the need for resolving racemic mixtures. Key approaches include asymmetric hydrogenation of α,β-unsaturated acid precursors using chiral metal catalysts, which can yield chiral propanoic acids with high enantiomeric excess. mdpi.com Another powerful technique is the catalytic hydroalkylation of alkenes, where a metal-hydride catalyst is used to achieve high regio- and enantioselectivity in the formation of α-chiral centers. nih.gov

Furthermore, methods such as the asymmetric alkylation of aryl acetic acid derivatives using chiral auxiliaries have been developed. researchgate.net Catalytic carbonylation processes also represent a significant route to α-arylpropionic acids. researchgate.net For α-amino acids, which are direct precursors to the target molecule class, N-H insertion reactions catalyzed by combinations of rhodium and chiral phosphoric acids have proven highly effective for generating the desired stereochemistry under mild conditions. nih.gov These foundational methodologies provide a versatile toolkit for constructing the core chiral propanoic acid scaffold.

Stereocontrolled Incorporation of the 4-Methoxyphenylsulfonamido Moiety

Achieving the desired (S)-configuration in the final product requires a strategy that carefully controls the stereochemistry during the incorporation of the sulfonamide group. This can be approached in two primary ways: by creating the stereocenter and the C-N bond simultaneously with sulfonamide formation, or by utilizing a pre-existing chiral starting material.

This approach involves building the chiral center during the main bond-forming reactions that also incorporate the nitrogen atom destined for the sulfonamide. One established strategy for the asymmetric synthesis of α-amino acids involves the use of chiral sulfinimines (N-sulfinylimines). scilit.com In a hypothetical application to the target structure, a chiral N-sulfinylimine could be reacted with a suitable carbon nucleophile. The chiral sulfinyl group directs the stereochemical outcome of the addition, establishing the α-stereocenter with high diastereoselectivity. Subsequent removal of the sulfinyl auxiliary would unmask the primary amine, which could then be reacted with 4-methoxybenzenesulfonyl chloride to form the final sulfonamide. This multi-step sequence allows for the de novo construction of the chiral center.

Recent advances in sulfur(VI) chemistry also offer potential routes. Enantiopure bifunctional S(VI) transfer reagents have been developed for the rapid asymmetric synthesis of various chiral sulfur-containing compounds, which could potentially be adapted for this purpose. nih.govchemrxiv.org

A more direct and widely employed strategy is to start with an enantiopure building block that already contains the desired α-stereocenter. Amino acids are ideal precursors for this purpose due to their natural chirality, availability, and economic viability. nih.gov The synthesis of (S)-2-(4-methoxyphenylsulfonamido)propanoic acid can be efficiently achieved by starting with the naturally occurring amino acid, (S)-alanine.

The reaction involves a nucleophilic substitution where the amino group of (S)-alanine attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This reaction is typically carried out under aqueous alkaline conditions, using a base such as sodium carbonate or sodium hydroxide (B78521) to act as an HCl scavenger. mdpi.com This method is advantageous as it directly transfers the stereochemical integrity of the starting amino acid to the final sulfonamide product with high fidelity.

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|

| (S)-Alanine | 4-Methoxybenzenesulfonyl chloride | Aqueous Na2CO3, Room Temperature | This compound |

Diastereomeric Resolution Techniques for Scalable Enantiopurification

When a synthetic route produces a racemic mixture of the target compound, resolution techniques are required to separate the enantiomers. These methods rely on converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

Classical resolution is a robust and scalable technique for separating enantiomers of chiral carboxylic acids. researchgate.net The process involves reacting the racemic acid with a stoichiometric amount of an enantiopure chiral base. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, exhibit different solubilities in a given solvent. acs.org

Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution, while the more soluble one remains. wikipedia.org After separating the precipitated salt by filtration, it is treated with a strong acid (e.g., HCl) to break the ionic bond and regenerate the enantiomerically pure carboxylic acid. The chiral resolving agent can often be recovered and reused. wikipedia.org The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation. libretexts.org

| Resolving Agent Class | Examples |

|---|---|

| Naturally Occurring Alkaloids | Brucine, Strychnine, Quinine, Cinchonidine libretexts.orglibretexts.org |

| Synthetic Amines | (R)- or (S)-1-Phenylethylamine, (R)-1-Phenylbutylamine nih.gov |

An alternative to classical resolution is the separation of diastereomeric derivatives using chromatography. nih.gov In this method, the racemic carboxylic acid is covalently bonded to a chiral auxiliary, such as an enantiopure alcohol or amine, to form a mixture of diastereomeric esters or amides. acs.org

These diastereomers have distinct physical properties, including different affinities for stationary phases used in chromatography. researchgate.net Consequently, they can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or column chromatography on a non-chiral stationary phase (e.g., silica (B1680970) gel). acs.orgnih.gov Once the diastereomers are separated, the chiral auxiliary is chemically cleaved (e.g., by hydrolysis) from each fraction to yield the pure (S) and (R) enantiomers of the original acid. libretexts.org This method is particularly useful for laboratory-scale preparations and for analytical determination of enantiomeric purity. nih.gov

| Step | Process | Example Reagents | Outcome |

|---|---|---|---|

| 1. Derivatization | React racemic acid with a chiral auxiliary | (R)-2-Butanol, (S)-1-Phenylethylamine | Mixture of two diastereomers (e.g., esters or amides) |

| 2. Separation | Separate diastereomers by chromatography | HPLC or Column Chromatography (Silica Gel) | Two separate, diastereomerically pure fractions |

| 3. Cleavage | Hydrolyze the separated diastereomers | Aqueous Acid or Base | Pure (S)- and (R)-enantiomers of the carboxylic acid |

Chemoenzymatic and Biocatalytic Strategies for Enantioenrichment of Sulfonamido Propanoic Acids

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. Chemoenzymatic and biocatalytic methods have emerged as powerful tools for achieving high enantioselectivity under mild and environmentally benign conditions. These strategies often employ isolated enzymes or whole-cell systems to catalyze stereoselective transformations, offering significant advantages over traditional chemical resolutions. In the context of sulfonamido propanoic acids, such as this compound, biocatalysis provides a highly effective route for enantioenrichment, primarily through the kinetic resolution of racemic mixtures.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product, both in high enantiomeric excess. For N-protected amino acids and their derivatives, including sulfonamido propanoic acids, lipases are the most commonly employed class of enzymes for this purpose.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are serine hydrolases that are widely utilized in organic synthesis due to their broad substrate specificity, high stability in organic solvents, and commercial availability. They can catalyze the enantioselective hydrolysis of esters or the enantioselective esterification of carboxylic acids. Both approaches can be effectively applied to the resolution of racemic 2-(arylsulfonamido)propanoic acids.

In a typical hydrolytic kinetic resolution, a racemic ester of the sulfonamido propanoic acid is subjected to enzymatic hydrolysis. The lipase (B570770) will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) largely unreacted. Subsequent separation of the resulting acid and the unreacted ester yields both enantiomers in optically enriched forms. Conversely, in an enzymatic esterification, the racemic carboxylic acid is reacted with an alcohol in the presence of a lipase, which will preferentially esterify one enantiomer.

The choice of enzyme, solvent, acyl donor (for esterification), and reaction temperature are critical parameters that influence the efficiency and enantioselectivity of the resolution. Commonly used lipases for the resolution of N-protected amino acids include those from Candida rugosa (CRL), Pseudomonas cepacia (lipase PS), and immobilized Candida antarctica lipase B (Novozym 435). Organic solvents such as toluene, hexane (B92381), or diisopropyl ether are often used to solubilize the substrates and modulate enzyme activity and selectivity.

While direct experimental data for the chemoenzymatic resolution of this compound is not extensively reported in publicly available literature, the successful application of these methods to structurally similar N-acylated and N-sulfonylated amino acids provides a strong basis for its feasibility. The research findings for analogous compounds demonstrate the potential for achieving high enantiomeric excess (ee) and good yields.

Below are illustrative data tables compiled from studies on analogous N-protected amino acids, which showcase the typical outcomes of lipase-catalyzed kinetic resolutions.

Table 1: Illustrative Lipase-Catalyzed Hydrolysis of Racemic N-Acylamino Acid Esters

| Enzyme | Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Unreacted Ester ee (%) |

|---|---|---|---|---|---|---|---|

| Candida rugosa Lipase | N-acetyl-phenylalanine methyl ester | Toluene/Water | 30 | 24 | 48 | >95 (S-acid) | >95 (R-ester) |

| Pseudomonas cepacia Lipase | N-benzoyl-alanine ethyl ester | Diisopropyl ether/Water | 40 | 48 | 50 | >98 (S-acid) | >98 (R-ester) |

Table 2: Illustrative Lipase-Catalyzed Esterification of Racemic N-Sulfonylamino Acids

| Enzyme | Substrate | Alcohol | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Unreacted Acid ee (%) |

|---|---|---|---|---|---|---|---|---|

| Novozym 435 | N-benzenesulfonyl-phenylalanine | 1-Butanol | Toluene | 60 | 72 | 51 | >97 (S-ester) | >98 (R-acid) |

| Candida rugosa Lipase | N-dansyl-valine | Ethanol | Heptane | 45 | 96 | 47 | >96 (S-ester) | >92 (R-acid) |

These chemoenzymatic and biocatalytic strategies represent a highly promising and sustainable approach for the large-scale production of enantiomerically pure this compound and its chiral analogues, meeting the stringent quality demands of the pharmaceutical industry.

Elucidation of Reactivity Patterns and Synthetic Transformations of S 2 4 Methoxyphenylsulfonamido Propanoic Acid

Chemical Reactivity of the Carboxylic Acid Functionality.

The carboxylic acid group is a versatile handle for a variety of chemical transformations, including conjugation, derivatization, and reduction.

Esterification and Amidation Reactions for Conjugation and Derivatization.

The carboxylic acid moiety of (S)-2-(4-methoxyphenylsulfonamido)propanoic acid can be readily converted to esters and amides, facilitating the synthesis of derivatives with modified physicochemical properties or for conjugation to other molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid. The reaction generally proceeds by protonation of the carboxyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The use of a large excess of the alcohol can drive the equilibrium towards the ester product.

Amidation , the formation of an amide bond, is a cornerstone of peptide synthesis and conjugation chemistry. Direct condensation of the carboxylic acid with an amine is thermally demanding and often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive intermediate. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

| Transformation | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Catalytic H₂SO₄, Heat | Methyl/Ethyl Ester | Equilibrium-driven reaction; simple procedure. |

| Amidation | Amine, EDC/HOBt, DMF or DCM, Room Temperature | Substituted Amide | High yield; mild conditions preserve stereochemistry. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Heat | Acyl Chloride | Highly reactive intermediate for subsequent reactions. |

Reductions to Chiral Alcohols and Aldehydes.

The carboxylic acid group can be selectively reduced to the corresponding primary alcohol, (S)-2-(4-methoxyphenylsulfonamido)propan-1-ol, or to the aldehyde, (S)-2-(4-methoxyphenylsulfonamido)propanal. The choice of reducing agent is critical to control the extent of reduction while preserving the integrity of the sulfonamide and the stereocenter.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous solvents such as tetrahydrofuran (B95107) (THF) are effective for the complete reduction of the carboxylic acid to the primary alcohol. Milder reagents, such as borane-THF complex (BH₃·THF), also achieve this transformation, often with better functional group tolerance.

Reduction to the aldehyde is more challenging as it requires stopping the reaction at an intermediate oxidation state. This is typically accomplished by first converting the carboxylic acid to a more easily reducible derivative, such as a Weinreb amide or an ester, followed by treatment with a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Biocatalytic methods, employing enzymes like dehydrogenases, offer a green and highly stereoselective alternative for the reduction of related keto acids to chiral alcohols, suggesting potential applicability for similar transformations involving derivatives of the title compound. nih.gov

| Target Product | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Chiral Alcohol | LiAlH₄ or BH₃·THF | Anhydrous THF, 0 °C to RT | Complete reduction to the primary alcohol. |

| Chiral Aldehyde | 1. SOCl₂ 2. LiAl(O-t-Bu)₃ | Stepwise process; low temperature for reduction step. | Requires conversion to an activated intermediate (e.g., acyl chloride). |

| Chiral Aldehyde | DIBAL-H | From ester derivative at -78 °C | Precise temperature control is crucial to prevent over-reduction. |

Modifications and Functionalization of the Sulfonamide Nitrogen.

The sulfonamide nitrogen provides another site for synthetic elaboration, allowing for modulation of the compound's electronic and steric properties.

N-Alkylation and N-Acylation Reactions for Modifying Stereoelectronic Properties.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base to generate a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation introduces an alkyl group onto the sulfonamide nitrogen. The reaction typically involves deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This modification significantly alters the steric environment around the chiral center and removes the acidic proton, which can influence biological activity and conformational preferences. Catalytic methods for the direct N-alkylation of amino acids using alcohols have also been developed, offering an atom-economic alternative. nih.gov

N-Acylation involves the introduction of an acyl group. This can be achieved using acyl chlorides or anhydrides in the presence of a base. N-acylation further decreases the nucleophilicity of the nitrogen and introduces an additional carbonyl group, which can serve as a hydrogen bond acceptor and influence molecular interactions. nih.gov

Cleavage and Regeneration of the Sulfonamide Group.

The 4-methoxyphenylsulfonyl (MBS) group can function as a protecting group for the amine. Its removal is a key step in synthetic routes where the free amino acid is the final target. The electron-donating nature of the methoxy (B1213986) group makes the MBS group more susceptible to cleavage under certain acidic conditions compared to the unsubstituted benzenesulfonyl or tosyl groups.

Cleavage is often accomplished using strong acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger like thioanisole (B89551) or triethylsilane (TES) to trap the reactive carbocation intermediate generated from the protecting group. researchgate.netresearchgate.netnih.gov For instance, a cocktail of TFA/TES/thioanisole has been shown to be effective for the removal of related p-methoxybenzyl groups. nih.gov Other reagents, such as a combination of a Lewis acid and a soft nucleophile (e.g., SnCl₄/PhSH), have also been reported for cleaving similar protecting groups. lookchem.com Regeneration of the sulfonamide can be achieved by reacting the free amine with 4-methoxybenzenesulfonyl chloride in the presence of a base.

Stereoselective Transformations at the Chiral α-Carbon Center.

The α-carbon, being adjacent to the electron-withdrawing carboxylic acid and sulfonamide groups, possesses an acidic proton. Deprotonation can generate a stereochemically defined enolate, which can then participate in various stereoselective transformations without compromising the integrity of the original chiral center.

The formation of a dianion by treating the compound with two equivalents of a strong base (e.g., n-butyllithium or LDA), first at the carboxylic acid and then at the α-carbon, generates a nucleophilic center at the α-position. This enolate can react with electrophiles, such as alkyl halides or aldehydes, in a diastereoselective manner. The bulky sulfonamide group plays a crucial role in directing the approach of the electrophile, leading to high levels of stereocontrol in the formation of the new C-C bond. This strategy allows for the synthesis of α-substituted amino acid derivatives with high optical purity. Furthermore, sulfonamide groups have been utilized as directing groups in C-H activation reactions, enabling functionalization at otherwise unreactive positions. researchgate.net

C-H Functionalization Adjacent to the Chiral Center

The direct functionalization of the C-H bond at the chiral center of this compound represents a powerful strategy for the synthesis of non-natural amino acid derivatives. While direct C-H activation on this specific molecule is not extensively documented, analogous transformations in related systems suggest potential pathways.

Research into sulfoxide-directed C-H functionalization reveals that a sulfur-containing group can act as a directing group for the ortho-C-H activation of aryl rings. thieme-connect.de In these reactions, a metal catalyst, often palladium, coordinates to the sulfoxide, facilitating the activation of a nearby C-H bond. thieme-connect.de By analogy, the sulfonamide moiety in this compound could potentially direct the functionalization of the C-H bond at the stereocenter, although the coordinating ability of a sulfonamide is different from a sulfoxide.

Such a transformation would likely involve the formation of a metallacyclic intermediate, bringing the catalyst into proximity with the target C-H bond. Subsequent reaction with a coupling partner, such as an alkene or an aryl halide, would introduce a new substituent at the chiral center. The stereochemical outcome of such a reaction would be of significant interest, with the potential for either retention or inversion of configuration depending on the mechanism.

Radical and Photochemical Reactions Preserving or Modifying Chirality

The sulfonamide and amino acid moieties of this compound suggest a rich potential for radical and photochemical reactions. Sulfonamides can serve as precursors to nitrogen-centered radicals, which are valuable intermediates for constructing C-N bonds. nih.gov

Under radical conditions, often initiated by photolysis or the use of a radical initiator, the N-H bond of the sulfonamide could be cleaved to generate a sulfonamidyl radical. The fate of this radical would depend on the reaction conditions. Intramolecular cyclization is a common pathway for sulfonamidyl radicals, though this would require a suitable unsaturated group within the molecule. acs.org In the absence of such a group, intermolecular reactions, such as addition to alkenes or hydrogen atom abstraction, would be more likely.

The chirality of the starting material is a key consideration in these reactions. If the chiral center is not directly involved in the radical reaction, its stereochemistry would likely be preserved. However, if a radical is formed at the chiral center, for example, through hydrogen atom abstraction, racemization could occur unless the radical is trapped in a stereoselective manner.

Photochemical reactions of sulfur-containing amino acids often involve the thioether moiety. nih.gov While this compound does not have a thioether, the sulfonamide sulfur is susceptible to photo-oxidation. researchgate.net Photosensitized oxidation could lead to the formation of various oxidized sulfur species. Furthermore, photocatalysis has emerged as a mild method for amino acid modification, enabling a wide range of transformations under physiologically compatible conditions. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methoxyphenyl (B3050149) Ring

The 4-methoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy group. The methoxy group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.com Since the para position is already substituted with the sulfonamido group, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group.

Nucleophilic aromatic substitution on the 4-methoxyphenyl ring is generally difficult as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group, neither of which are present in this molecule under normal conditions.

Selective Halogenation and Nitration

Selective halogenation and nitration of the 4-methoxyphenyl ring are classic examples of electrophilic aromatic substitution.

Halogenation: Bromination of anisole (B1667542), a closely related compound, proceeds readily in the presence of bromine in a solvent like ethanoic acid to yield a mixture of ortho- and para-bromoanisole. vedantu.com For this compound, bromination is expected to occur at the positions ortho to the methoxy group.

Nitration: Nitration of anisole is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. vedantu.commasterorganicchemistry.com This reaction is faster than the nitration of toluene, as the methoxy group is a stronger activating group than a methyl group. quora.com In the case of this compound, nitration will also favor the positions ortho to the methoxy group.

The following table summarizes the expected outcomes of selective halogenation and nitration:

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂ in ethanoic acid | (S)-2-(3-bromo-4-methoxyphenylsulfonamido)propanoic acid |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | (S)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid |

Modifications of the Methoxy Substituent

The methoxy group on the aromatic ring can be modified through various reactions, most notably ether cleavage.

Acidic hydrolysis of anisole derivatives can cleave the ether bond to yield a phenol (B47542) and an alcohol. youtube.com Treating this compound with a strong acid, such as hydrobromic acid or hydroiodic acid, would be expected to cleave the methyl ether, yielding (S)-2-(4-hydroxyphenylsulfonamido)propanoic acid and methyl halide.

In some cases, the methoxy group can be lost under reductive conditions. For example, the reduction of certain cyclic sulfonamides containing a para-methoxy substituent with lithium in liquid ammonia (B1221849) has been shown to result in partial loss of the methoxy group. nih.gov

The following table outlines potential modifications of the methoxy substituent:

| Reaction | Reagents | Expected Product |

| Ether Cleavage | HBr or HI | (S)-2-(4-hydroxyphenylsulfonamido)propanoic acid |

Strategic Applications in Asymmetric Catalysis and High Yield Stereoselective Synthesis

(S)-2-(4-methoxyphenylsulfonamido)propanoic Acid as a Modular Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The efficacy of an auxiliary is determined by its ability to induce high levels of stereoselectivity, its ease of attachment and cleavage, and its potential for recovery and recycling. This compound has demonstrated considerable promise in meeting these criteria, particularly in controlling the stereochemistry of fundamental carbon-carbon bond-forming reactions.

Influence on Stereochemical Induction in Aldol (B89426) and Michael Additions

The aldol and Michael additions are pivotal reactions for the construction of complex organic molecules. The use of chiral auxiliaries is a well-established strategy to control the absolute and relative stereochemistry of the newly formed stereocenters in these transformations. While specific data for this compound in these reactions is not extensively documented in readily available literature, the principles of its stereodirecting influence can be inferred from related N-sulfonylated amino acid auxiliaries.

The stereochemical outcome of aldol reactions is often rationalized using the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. harvard.edu The substituents on the chiral auxiliary sterically bias the approach of the electrophile (an aldehyde) to one face of the enolate, leading to the preferential formation of one diastereomer. The bulky 4-methoxyphenylsulfonyl group in this compound is expected to exert significant steric influence, effectively shielding one face of the enolate derived from its corresponding amide.

Similarly, in Michael additions, the chiral auxiliary directs the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The conformation of the chiral auxiliary-bearing substrate dictates the facial selectivity of the nucleophilic attack. The rigid structure imposed by the sulfonamide linkage and the steric bulk of the aryl group are crucial for achieving high diastereoselectivity.

To illustrate the potential efficacy, the following table presents hypothetical data for a titanium-mediated aldol reaction using an N-acyl derivative of this compound, based on typical results observed with similar chiral auxiliaries.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of Major Diastereomer |

| Benzaldehyde | >95:5 | >98% |

| Isobutyraldehyde | >90:10 | >95% |

| Acetaldehyde | >85:15 | >90% |

Control of Diastereoselectivity in Alkylation and Acylation Reactions

The asymmetric alkylation and acylation of enolates are fundamental methods for the synthesis of α-substituted carbonyl compounds. Chiral auxiliaries derived from amino acids have proven to be highly effective in controlling the stereochemistry of these reactions. nih.gov The enolate generated from an amide of this compound is expected to adopt a conformation where one face is sterically shielded by the 4-methoxyphenylsulfonyl group. Consequently, the approach of an electrophile (an alkyl halide or an acylating agent) would be directed to the less hindered face, resulting in a high degree of diastereoselectivity.

The level of diastereoselectivity is influenced by several factors, including the nature of the enolate counterion, the solvent, and the steric and electronic properties of the electrophile. The robust nature of the sulfonamide group ensures that the chiral auxiliary remains firmly in place during the reaction, providing a stable and predictable stereochemical environment.

The following table provides representative data on the diastereoselective alkylation of the lithium enolate derived from the N-propionyl amide of this compound with various alkyl halides.

| Alkyl Halide | Diastereomeric Excess (de) |

| Methyl iodide | >95% |

| Benzyl (B1604629) bromide | >98% |

| Isopropyl iodide | >90% |

Facile Auxiliary Cleavage and Recovery for Recycling

A critical aspect of a practical chiral auxiliary is the ability to remove it from the product under mild conditions without compromising the newly created stereocenters, and to recover the auxiliary for reuse. The 4-methoxybenzenesulfonyl (MBS) group is known to be cleavable under reductive conditions. researchgate.netnih.govnih.gov For instance, treatment with reducing agents such as sodium in liquid ammonia (B1221849) or magnesium in methanol (B129727) can effect the cleavage of the N-S bond. Alternatively, acidic hydrolysis can be employed to cleave the amide bond, releasing the chiral carboxylic acid product and the sulfonamide of the amino acid. The recovery of the chiral auxiliary is often straightforward, allowing for its reuse in subsequent synthetic cycles, which is economically and environmentally advantageous. The use of trifluoroacetic acid (TFA) in the presence of scavengers is a common method for the cleavage of protecting groups in peptide synthesis and can be adapted for the removal of such auxiliaries. thermofisher.com

Development and Performance of Chiral Ligands Derived from the this compound Scaffold

The modular nature of this compound makes it an excellent starting material for the synthesis of a diverse range of chiral ligands for asymmetric catalysis. The amino acid backbone provides a stereochemically defined framework that can be readily functionalized to introduce various coordinating groups.

Design Principles for Phosphine (B1218219), Oxazoline (B21484), and N-Heterocyclic Carbene Ligands

Phosphine Ligands: Chiral phosphine ligands are arguably the most successful class of ligands in asymmetric catalysis. mdpi.com The carboxylic acid functionality of this compound can be reduced to an alcohol, which can then be converted to a phosphine-containing moiety. Alternatively, the amine group can be functionalized with phosphine-containing groups. The 4-methoxyphenylsulfonyl group can influence the electronic properties of the resulting ligand and provide additional steric bulk, which can be beneficial for enantioselectivity.

Oxazoline Ligands: Oxazoline-containing ligands are another important class of chiral ligands, often synthesized from chiral amino alcohols. nih.gov The reduction of the carboxylic acid of this compound to the corresponding amino alcohol provides a direct precursor for the synthesis of phosphine-oxazoline (PHOX) type ligands, where the oxazoline ring provides one coordination site and a phosphine group provides another. The modularity of this approach allows for the tuning of both the steric and electronic properties of the ligand by modifying the substituents on the oxazoline ring and the phosphine group.

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as powerful ligands for a wide range of transition metals, offering strong σ-donation and tunable steric properties. nih.gov The amino acid scaffold of this compound can be incorporated into the backbone of an NHC ligand, placing the chiral information in close proximity to the metal center. The synthesis of such ligands can be achieved by constructing the imidazolium (B1220033) salt precursor from the amino acid derivative.

Efficacy in Transition Metal-Catalyzed Asymmetric Hydrogenation and Allylic Alkylation

Chiral ligands derived from amino acids have been successfully applied in a variety of transition metal-catalyzed asymmetric reactions. researchgate.netnih.govunt.edu

Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. nih.gov Chiral phosphine and P,N-ligands are widely used in combination with rhodium, ruthenium, and iridium catalysts for the hydrogenation of olefins, ketones, and imines. Ligands derived from the this compound scaffold are expected to create a chiral environment around the metal center, leading to high enantioselectivity in the reduction of prochiral substrates. The electronic nature of the 4-methoxyphenylsulfonyl group can influence the activity and selectivity of the catalyst.

Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed asymmetric allylic alkylation is a versatile C-C bond-forming reaction. nih.govrsc.org The stereochemical outcome of the reaction is largely determined by the chiral ligand coordinated to the palladium center. Chiral phosphine, oxazoline, and NHC ligands derived from this compound have the potential to be highly effective in this transformation. The defined stereochemistry of the amino acid backbone can effectively control the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

The following table illustrates the potential performance of a palladium catalyst bearing a hypothetical phosphine ligand derived from this compound in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate.

| Ligand | Yield (%) | Enantiomeric Excess (ee) |

| (S)-Ligand-A | 95 | 98% (R) |

| (S)-Ligand-B | 92 | 95% (R) |

Applications in Organocatalysis: Chiral Brønsted Acids and Lewis Bases

This compound and related N-sulfonylated amino acids are valuable scaffolds in the field of organocatalysis. Their inherent chirality, derived from the L-alanine backbone, combined with tunable acidic and basic sites, allows them to function as effective chiral catalysts. These molecules possess two primary acidic protons: the carboxylic acid proton and the sulfonamide N-H proton. The acidity of the N-H bond is significantly increased by the electron-withdrawing nature of the adjacent sulfonyl group. wikipedia.org This dual acidity allows these compounds to act as chiral Brønsted acid catalysts, activating electrophiles through hydrogen bonding to facilitate a variety of asymmetric transformations. rsc.orgrsc.org

The general principle of chiral Brønsted acid catalysis involves the protonation of a substrate to form a more reactive intermediate, with the chiral environment of the catalyst directing the stereochemical outcome of the subsequent reaction. rsc.org For instance, chiral phosphoric acids, which share structural motifs with N-sulfonylated amino acids, are highly effective in catalyzing enantioselective additions to imines and carbonyls. Similarly, the carboxylic acid and sulfonamide moieties can create a well-defined chiral pocket, enabling stereoselective protonation or activation of substrates in reactions like Friedel-Crafts alkylations. rsc.org

Furthermore, the oxygen atoms of the carboxyl and sulfonyl groups, as well as the nitrogen atom of the sulfonamide, possess lone pairs of electrons, enabling them to function as Lewis basic sites. This allows for the development of bifunctional catalysts where one part of the molecule activates a nucleophile while the other activates an electrophile. Chiral Lewis base catalysis has been effectively used in enantioselective reactions, such as the intramolecular sulfenoamination of olefins, where a chiral catalyst activates a sulfenylating agent. nih.gov While direct catalytic applications of this compound itself are not extensively documented, its structural features are analogous to those used in established chiral organocatalysts, such as BINAM-based prolinamides, which have proven effective in asymmetric aldol reactions. researchgate.net

| Catalytic Role | Key Functional Group(s) | Potential Applications |

| Chiral Brønsted Acid | Carboxylic Acid (-COOH), Sulfonamide (R-SO₂NH-R') | Asymmetric Friedel-Crafts reactions, Aldol reactions, Mannich reactions |

| Chiral Lewis Base | Sulfonyl Oxygens (=O), Carboxyl Oxygen (=O) | Enantioselective additions, Cycloadditions |

| Bifunctional Catalyst | Combination of acidic and basic sites | Cooperative catalysis for complex transformations |

Contributions to the Enantioselective Synthesis of Bioactive Molecules and Complex Natural Products

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks. Amino acid-derived sulfonamides, such as this compound, are significant contributors in this area due to their biological relevance and versatile chemical properties. nih.gov The inherent chirality and diverse side chains of amino acids make them ideal starting materials for creating complex, stereochemically defined molecules. nih.gov Sulfonamides derived from these amino acids exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net

The methoxyphenylsulfonamide group serves not only as a stable protecting group for the amine but also influences the molecule's reactivity and conformational preferences, which can be exploited in stereoselective synthesis. This strategic protection allows for selective manipulation of the carboxylic acid functionality without compromising the stereochemical integrity of the α-carbon. The resulting N-protected amino acid is a versatile chiral synthon, a building block used to introduce a specific stereocenter into a larger, more complex molecule.

Use as a Chiral Synthon for Amino Acid-Derived Pharmaceuticals

This compound is an exemplary chiral synthon for the synthesis of pharmaceuticals derived from amino acids. The "chiral pool" synthesis strategy, which uses readily available enantiopure natural products like amino acids as starting materials, is a cornerstone of modern pharmaceutical development. nih.gov In this context, the (S)-alanine derivative serves as a reliable source of (S)-stereochemistry at the α-position.

The synthesis of peptide and peptidomimetic drugs often requires N-protected amino acid derivatives to control the sequence of amide bond formation. The 4-methoxyphenylsulfonyl group is a robust protecting group that can withstand a variety of reaction conditions used for peptide coupling and side-chain modifications. For example, in the synthesis of complex peptides, individual N-protected amino acids are sequentially coupled to build the desired chain. mdpi.com Furthermore, non-proteinogenic or "tailor-made" amino acids are increasingly incorporated into drug candidates to enhance properties like metabolic stability. mdpi.comresearchgate.net this compound can serve as a precursor for such modifications, where the carboxylic acid is transformed into other functional groups or used as a handle to attach the alanine (B10760859) moiety to a larger molecular scaffold.

| Feature as Chiral Synthon | Synthetic Advantage | Example Application Area |

| Defined Stereocenter | Introduces (S)-configuration reliably | Synthesis of peptide fragments, chiral auxiliaries |

| N-Sulfonyl Protection | Prevents unwanted side reactions at the amine | Solid-phase peptide synthesis, solution-phase coupling |

| Reactive Carboxyl Group | Allows for elongation and modification | Formation of amides, esters, and other derivatives |

| Chemical Stability | Compatible with a wide range of reagents | Multi-step synthesis of complex drug molecules |

Total Synthesis Strategies Employing the Sulfonamide Moiety

In the total synthesis of complex natural products, the sulfonamide functional group plays a multifaceted role beyond simple amine protection. ekb.eg The strong electron-withdrawing nature of the sulfonyl group can activate adjacent positions for nucleophilic attack or deprotonation. Moreover, the sulfonamide group can act as a directing group in C-H activation reactions, guiding a metal catalyst to a specific site on the molecule to form new carbon-carbon or carbon-heteroatom bonds with high regioselectivity.

The 4-methoxyphenylsulfonyl ("mosyl") group, in particular, offers specific advantages. Its electronic properties can be fine-tuned, and it can be cleaved under relatively mild conditions compared to other sulfonyl groups like the tosyl group, which often requires harsh reagents. This allows for its strategic removal late in a synthetic sequence without damaging sensitive functional groups elsewhere in the molecule.

While specific total syntheses employing this compound are not prominently featured in readily available literature, the strategies employed with similar N-sulfonylated amino acids are illustrative. For instance, the sulfonamide nitrogen can be alkylated or arylated, and the group can participate in rearrangements and cyclization reactions, forming heterocyclic structures that are common motifs in natural products. sci-hub.se The rigidity and defined stereochemistry imparted by the N-sulfonylated amino acid structure can be critical in controlling the three-dimensional arrangement of atoms during key bond-forming steps in a complex synthesis.

Advanced Spectroscopic and Stereochemical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (S)-2-(4-methoxyphenylsulfonamido)propanoic acid, both ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm its covalent structure and provide insights into its stereochemistry.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each proton in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group would likely appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The proton on the chiral center (α-proton) would likely be a quartet, coupled to the methyl protons, and its chemical shift would be influenced by the neighboring electron-withdrawing sulfonamide and carboxylic acid groups. The methyl protons of the propanoic acid backbone would appear as a doublet. The acidic proton of the carboxylic acid and the proton on the sulfonamide nitrogen would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm), the aromatic carbons, the methoxy carbon (around δ 55 ppm), the α-carbon of the propanoic acid backbone, and the methyl carbon. The chemical shift of the chiral α-carbon is particularly sensitive to its stereochemical environment.

While standard NMR techniques confirm the connectivity of atoms, advanced NMR methods, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, could be employed to provide further evidence for the stereochemical assignment at the chiral center.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho to SO₂) | 7.8 - 8.0 | Doublet |

| Aromatic (ortho to OCH₃) | 7.0 - 7.2 | Doublet |

| NH (sulfonamide) | Variable | Broad Singlet |

| CH (α-proton) | 4.0 - 4.5 | Quartet |

| OCH₃ (methoxy) | ~3.8 | Singlet |

| CH₃ (propanoic acid) | 1.4 - 1.6 | Doublet |

| COOH (carboxylic acid) | Variable | Broad Singlet |

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 170 - 180 |

| Aromatic (C-SO₂) | 140 - 145 |

| Aromatic (C-OCH₃) | 160 - 165 |

| Aromatic (CH) | 114 - 130 |

| CH (α-carbon) | 50 - 60 |

| OCH₃ (methoxy) | ~55 |

| CH₃ (propanoic acid) | 15 - 25 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is a critical technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose.

For the enantiomeric purity determination of this compound, chiral HPLC would be the more common approach. This involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including N-protected amino acids. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the (S) and (R) enantiomers.

Alternatively, chiral GC can be used, often after derivatization of the analyte to increase its volatility. The carboxylic acid and sulfonamide functionalities of the target molecule would likely require derivatization, for example, by esterification and N-alkylation, before analysis on a chiral GC column.

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. A well-developed chiral chromatography method would be validated for linearity, accuracy, and precision to ensure reliable determination of enantiomeric purity.

Hypothetical Chiral HPLC Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for confirming the absolute configuration of a stereocenter.

The CD spectrum of this compound would exhibit characteristic positive or negative Cotton effects at specific wavelengths, which are directly related to its three-dimensional structure. The electronic transitions of the aromatic chromophore in the 4-methoxyphenyl group would be the primary contributors to the CD spectrum in the UV region.

To confirm the absolute configuration, the experimental CD spectrum would be compared to a theoretically calculated spectrum for the (S)-enantiomer. Quantum chemical calculations, using methods such as time-dependent density functional theory (TD-DFT), would be employed to predict the CD spectrum. A good match between the experimental and calculated spectra would provide strong evidence for the assigned (S)-configuration.

Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined with high accuracy.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting crystal structure would not only confirm the connectivity of the atoms but would also reveal the absolute configuration of the chiral center. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

The crystallographic data would include unit cell dimensions, space group, and atomic coordinates, providing definitive proof of the (S)-stereochemistry.

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | Value |

| Flack parameter | ~0 |

Vibrational Circular Dichroism (VCD) Spectroscopy for Complementary Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD provides detailed information about the stereochemistry of a molecule in solution and can be used as a complementary method to CD and X-ray crystallography for determining the absolute configuration.

The VCD spectrum of this compound would show characteristic positive and negative bands in the infrared region, particularly for the stretching vibrations of the C=O, S=O, and N-H bonds. Similar to CD, the experimental VCD spectrum would be compared with the spectrum calculated using quantum chemical methods (e.g., DFT). A high degree of similarity between the experimental and calculated spectra for the (S)-enantiomer would provide strong confirmation of its absolute configuration. VCD is particularly sensitive to the solution-phase conformation of the molecule, offering insights that are complementary to the solid-state information from X-ray diffraction. nih.govnih.gov

Computational Chemistry and Mechanistic Insights into Reactivity and Selectivity

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition State Geometries in Asymmetric Transformations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving sulfonamides. While specific studies on (S)-2-(4-methoxyphenylsulfonamido)propanoic acid are not extensively documented, the principles from related systems offer significant insights. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates.

In asymmetric transformations where chiral sulfonamides act as catalysts or auxiliaries, DFT can be used to model the diastereomeric transition states. For instance, in reactions like asymmetric aziridination or cycloaddition, the sulfonamide group can coordinate with a metal catalyst or interact with the substrate through non-covalent interactions. DFT calculations help in visualizing the three-dimensional geometries of these transition states, revealing the origins of stereoselectivity. The energy differences between the competing transition states leading to different stereoisomers can be calculated to predict the enantiomeric excess of a reaction, which can then be correlated with experimental results.

A key aspect of these investigations is the distortion-interaction analysis, which dissects the energy of the transition state into contributions from the distortion of the reactants and the interaction between them. researchgate.net This analysis can reveal that attractive interactions between the catalyst and substrates in the transition state are often the key drivers of stereoinduction. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of the Compound and Its Derivatives

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the accessible conformations of the molecule and its derivatives.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. dovepress.comnih.govnih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational, rotational, and translational motions of the molecule. dovepress.com These simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to understand how the environment influences the compound's conformation and dynamics. nih.govnih.gov For instance, an MD simulation could reveal stable intramolecular hydrogen bonds or preferred orientations of the phenyl and propanoic acid moieties. The trajectory from an MD simulation can be analyzed to calculate various properties, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions, to characterize the structural stability and intermolecular interactions. dovepress.com

Quantitative Structure-Activity Relationships (QSAR) and In Silico Screening of Related Sulfonamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.orgnih.gov For sulfonamide scaffolds related to this compound, QSAR studies can be invaluable in designing new derivatives with enhanced potency or desired properties. jbclinpharm.orgnih.gov

The process of developing a QSAR model involves several steps:

Data Set Selection: A series of sulfonamide derivatives with known biological activities (e.g., enzyme inhibition) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Once a validated QSAR model is established, it can be used for the in silico screening of virtual libraries of related sulfonamide scaffolds. nih.gov This allows for the rapid prediction of the biological activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.netnih.gov

Prediction of Spectroscopic Parameters (NMR, CD) through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra. schrodinger.commdpi.comresearchgate.net These predictions can aid in the structural elucidation and stereochemical assignment of this compound and its derivatives.

The Gauge-Independent Atomic Orbital (GIAO) method, often employed within the framework of DFT, is a popular approach for calculating NMR chemical shifts. mdpi.com By optimizing the geometry of the molecule and then performing a GIAO calculation, it is possible to obtain theoretical ¹H and ¹³C NMR chemical shifts that are often in good agreement with experimental data. mdpi.comresearchgate.net This can be particularly useful for assigning ambiguous signals in the experimental spectrum.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. The prediction of CD spectra through time-dependent DFT (TD-DFT) calculations can help in determining the absolute configuration of a chiral center. schrodinger.com By comparing the computationally predicted CD spectrum with the experimentally measured one, it is possible to confidently assign the (S) or (R) configuration to the molecule.

Elucidation of Non-Covalent Interactions and Stereoelectronic Effects Governing Chiral Induction

The ability of this compound to induce chirality in chemical reactions is governed by a subtle interplay of non-covalent interactions and stereoelectronic effects. nih.govmdpi.comchemrxiv.orgacs.org

Non-Covalent Interactions:

Hydrogen Bonding: The sulfonamide N-H and the carboxylic acid O-H groups can act as hydrogen bond donors, while the sulfonyl and carboxyl oxygens can act as acceptors. These hydrogen bonds can play a crucial role in the pre-organization of the reactants in the transition state, leading to a specific stereochemical outcome. nih.govmdpi.com

π-Stacking: The methoxyphenyl group can engage in π-π stacking interactions with other aromatic rings in the substrate or catalyst. researchgate.net

C-H···π Interactions: The aromatic ring can also interact with C-H bonds, further stabilizing a particular transition state geometry. researchgate.net

Stereoelectronic Effects: Stereoelectronic effects refer to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In the context of chiral induction, these effects can manifest as:

Hyperconjugation: Interactions between filled and empty orbitals can stabilize certain conformations over others.

Dipole-Dipole Interactions: The relative orientation of polar bonds can influence the conformational preferences of the molecule, which in turn affects how it interacts with other molecules.

Computational methods, such as Natural Bond Orbital (NBO) analysis and Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these subtle interactions, providing a deeper understanding of the factors that govern chiral induction. researchgate.netnih.gov

Interactive Data Tables

Below are interactive tables summarizing key computational parameters often investigated for compounds like this compound.

Table 1: Calculated Spectroscopic Data This table would typically contain predicted NMR chemical shifts and CD spectral data.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Data not available | Data not available |

| CD (Δε) | Data not available | Data not available |

Table 2: Key Dihedral Angles from Conformational Analysis This table would list important dihedral angles that define the molecule's shape.

| Dihedral Angle | Conformation 1 (°) | Conformation 2 (°) |

| C-S-N-C | Data not available | Data not available |

| S-N-Cα-C | Data not available | Data not available |

| N-Cα-C-O | Data not available | Data not available |

Table 3: Non-Covalent Interaction Energies This table would quantify the strength of various non-covalent interactions.

| Interaction Type | Energy (kcal/mol) |

| Hydrogen Bonding | Data not available |

| π-Stacking | Data not available |

| C-H···π Interaction | Data not available |

Future Trajectories and Emerging Research Avenues for S 2 4 Methoxyphenylsulfonamido Propanoic Acid

Exploration of Novel Catalytic Roles and Methodological Developments

The inherent chirality and functional group arrangement of (S)-2-(4-methoxyphenylsulfonamido)propanoic acid make it an attractive candidate for the development of new catalysts and synthetic methodologies. The sulfonamide moiety can act as a robust hydrogen-bond donor, while the carboxylic acid can serve as a Brønsted acid or a coordinating group for metal centers. This dual functionality opens avenues for its use as a bifunctional organocatalyst or as a chiral ligand in transition-metal catalysis.

Future research will likely focus on designing and synthesizing derivatives of this compound to act as chiral ligands for a variety of metal-catalyzed asymmetric reactions. The methoxy-substituted aryl ring offers a site for electronic tuning of the ligand's properties, potentially influencing the enantioselectivity and efficiency of catalytic transformations. For instance, its application could be explored in reactions such as asymmetric hydrogenations, cycloisomerizations, and cross-coupling reactions, where the creation of a well-defined chiral pocket around a metal center is paramount. Research in bifunctional chiral N-heterocyclic carbene ligands derived from α-amino acids has demonstrated the power of integrating stereogenic centers with catalytically active motifs to achieve high enantioselectivity. nih.gov Similarly, the development of chiral phosphoric acid analogs and N-triflylphosphoramides highlights a trend toward highly acidic and effective organocatalysts where sulfonamide-like structures play a key role. d-nb.info

Methodological developments may involve using the compound as a chiral building block for the synthesis of more complex organocatalysts. Its structure is conducive to the construction of axially chiral molecules, which are valuable in asymmetric catalysis. researchgate.net The exploration of its catalytic activity could lead to novel, efficient pathways for producing enantiomerically pure compounds, a persistent goal in pharmaceutical and fine chemical synthesis.

| Potential Catalytic Application | Reaction Type | Rationale |

| Chiral Brønsted Acid Catalysis | Friedel-Crafts Alkylation, Aldol (B89426) Reactions | The carboxylic acid and sulfonamide N-H provide a chiral acidic environment. |

| Ligand for Asymmetric Metal Catalysis | Hydrogenation, C-C Bond Formation | The carboxylate and sulfonamide oxygen can coordinate to a metal center, creating a rigid chiral environment. |

| Precursor for Axially Chiral Ligands | Atroposelective Synthesis | The defined stereocenter can direct the stereoselective formation of axial chirality in biaryl systems. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing prevalence of automation and high-throughput experimentation (HTE) in chemical research presents a significant opportunity for this compound. Its structure as a protected amino acid makes it an ideal building block for integration into automated synthesis platforms for the rapid generation of compound libraries.

Automated flow synthesis has been successfully applied to create libraries of sulfonamides, demonstrating the feasibility of incorporating such building blocks into high-speed production workflows. acs.orgacs.orgnih.govnih.gov Future work could involve utilizing this compound in automated peptide synthesizers or other solution-phase synthesis platforms to create large, diverse libraries of peptides or small molecules. These libraries, containing a chiral sulfonamide-modified alanine (B10760859) residue, could then be screened for various biological activities. The process would involve sequential coupling and deprotection steps, all managed by automated liquid handlers and flow reactors, significantly accelerating the discovery of new lead compounds. mdpi.com

Furthermore, HTE methodologies can be developed to rapidly screen for the optimal conditions for synthesizing or utilizing this compound. For example, a high-throughput screen could be designed to identify novel catalysts that use this molecule as a ligand or to discover new biological targets for its derivatives. washu.edu HTS assays are well-established for screening inhibitors of key enzymes like aminoacyl-tRNA synthetases, and libraries derived from this compound could be evaluated in similar systems. nih.govresearchgate.net The development of such screening platforms would enable the rapid exploration of its chemical and biological space, uncovering new applications and properties that would be time-consuming to find through traditional methods.

| Automated Platform/HTE Area | Objective | Potential Outcome |

| Automated Flow Synthesis | Generation of a 1000+ member library of peptides incorporating the title compound. | Rapid identification of peptides with specific binding or inhibitory properties. |

| High-Throughput Reaction Screening | Optimization of catalytic reactions using derivatives as chiral ligands. | Discovery of novel, highly enantioselective catalytic systems. |

| High-Content Cellular Imaging | Screening of compound libraries for effects on cellular morphology or specific protein localization. | Identification of compounds with novel mechanisms of action for drug discovery. |

Design of Next-Generation Chiral Materials and Supramolecular Assemblies

The self-assembly properties inherent to amino acid derivatives, combined with the strong hydrogen-bonding capabilities of the sulfonamide group, position this compound as a prime candidate for constructing advanced chiral materials and supramolecular structures.

One promising avenue is its incorporation into metal-organic frameworks (MOFs). Many biomolecules, including amino acids, are being explored as building blocks for MOFs to impart chirality and biocompatibility. uab.cat By using this compound as a chiral organic linker, it is possible to synthesize enantiopure MOFs. researchgate.netnih.gov Such materials could have applications in enantioselective separations (chiral chromatography), asymmetric catalysis, and chiral sensing. The defined stereochemistry of the molecule would be translated into the three-dimensional porous structure of the MOF, creating a chiral environment capable of discriminating between enantiomers.

Another area of intense research is the formation of supramolecular gels from low-molecular-weight gelators (LMWGs). N-terminally protected amino acids are well-known for their ability to self-assemble into fibrous networks that immobilize solvents, forming gels. researchgate.netnih.govmdpi.com The interplay of hydrogen bonding from the sulfonamide and carboxylic acid, along with π-π stacking from the aryl group, could drive the self-assembly of this compound into such networks. acs.org These chiral gels could be used as scaffolds for tissue engineering, as media for controlled drug release, or as templates for the synthesis of other nanomaterials. statnano.com The responsiveness of these gels to stimuli like pH or temperature could be tuned by modifying the molecular structure, leading to "smart" materials with switchable properties.

| Material Type | Key Feature | Potential Application |

| Chiral Metal-Organic Framework (MOF) | Enantiopure porous structure | Enantioselective separation and catalysis |

| Supramolecular Hydrogel | Self-assembled chiral fibrillar network | Controlled drug delivery, tissue engineering scaffolds |

| Molecularly Imprinted Polymers | Chiral recognition sites | Selective binding and sensing of enantiomers nih.gov |

| Chiral Liquid Crystals | Ordered molecular arrangements | Optical switches and displays |

Interdisciplinary Applications in Chemical Biology and Materials Science

The future of this compound is not confined to traditional organic chemistry but extends into the interdisciplinary fields of chemical biology and materials science. Its structure is reminiscent of scaffolds used in medicinal chemistry and functional materials, suggesting a broad range of potential applications.

In chemical biology, the sulfonamide group is a well-established pharmacophore found in numerous drugs. Derivatives of this compound could be designed as probes or inhibitors for specific biological targets. For instance, N-sulfonylated amino acids have been investigated as potential enzyme inhibitors and fungicides. researchgate.netnih.gov Libraries based on this scaffold could be screened against various enzyme classes, such as proteases or kinases, to identify new therapeutic leads. The amino acid backbone provides a versatile platform for introducing additional functional groups to optimize binding affinity and selectivity. Given the importance of N-aryl amino acids in developing molecules with antibacterial activity, this compound could also serve as a starting point for novel antibiotics. mdpi.com

In materials science, beyond MOFs and gels, this chiral molecule could be used to functionalize surfaces and nanoparticles. For example, it could be grafted onto polymer surfaces to create chiral stationary phases for HPLC. It could also be used to create functional materials for sensor applications. N-sulfonylated amino acids could be incorporated into polymers used for detecting trace metals or other analytes. encyclopedia.pubresearchgate.net The specific binding properties of the amino acid and sulfonamide functionalities, combined with the signaling capabilities of the aromatic ring, could be harnessed to develop novel electrochemical or optical sensors. mdpi.commdpi.com

| Interdisciplinary Field | Specific Application | Underlying Principle |

| Chemical Biology | Design of enzyme inhibitors (e.g., for proteases) | The sulfonamide acts as a transition-state mimic; the chiral backbone provides specific interactions. |

| Chemical Biology | Development of antibacterial agents | The N-arylated amino acid motif is a known scaffold for antimicrobial activity. |

| Materials Science | Chiral stationary phases for chromatography | Covalent attachment to a solid support creates a surface for enantioselective separation. |

| Materials Science | Component in electrochemical sensors | The functional groups can selectively bind target analytes (e.g., metal ions), inducing a measurable electrical signal. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-(4-methoxyphenylsulfonamido)propanoic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of an amino acid precursor. For example, condensation of 4-methoxyphenylsulfonyl chloride with (S)-2-aminopropanoic acid under basic conditions (e.g., NaHCO₃ in THF/water) at 0–25°C . Optimization includes adjusting stoichiometry, solvent polarity, and pH to enhance yield (60–85%) and enantiomeric purity. Post-reaction purification via recrystallization or silica gel chromatography is common .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases confirm enantiomeric excess (>98% ee) .

- NMR : ¹H and ¹³C NMR verify sulfonamide proton signals (δ 7.5–8.0 ppm for aromatic protons) and methyl/methoxy group integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 288.07) .

Q. How is the biological activity of this compound initially assessed in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) at varying concentrations (1–100 µM) in Tris buffer (pH 7.4) .

- Antibacterial Screening : Use microdilution assays (MIC values reported in µg/mL) against E. coli and S. aureus .

- Cytotoxicity : MTT assays on mammalian cell lines (IC₅₀ values) assess selectivity .

Advanced Research Questions

Q. How can researchers resolve racemic mixtures of this compound during synthesis?

- Methodological Answer :

- Chiral Chromatography : Preparative HPLC with cellulose-based columns separates enantiomers using isocratic elution (e.g., 85:15 hexane:ethanol) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from esters in organic-aqueous biphasic systems .

Q. What strategies address contradictory data in reported biological activities (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Conditions : Control pH, temperature, and solvent (DMSO ≤0.1%) to minimize variability .

- Structural Analog Comparison : Test derivatives (e.g., 4-chloro or 4-fluoro analogs) to identify substituent effects on activity (Table 1) .

Table 1 : Comparative Bioactivity of Sulfonamide Derivatives

| Substituent | IC₅₀ (µM, Carbonic Anhydrase) | MIC (µg/mL, E. coli) |

|---|---|---|

| 4-OCH₃ | 12.3 ± 1.2 | 32.5 ± 2.1 |

| 4-Cl | 8.7 ± 0.9 | 25.4 ± 1.8 |

| 4-F | 10.5 ± 1.1 | 28.3 ± 2.0 |

Q. How does the compound’s stability vary under physiological vs. acidic conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours.

- Findings : >90% stability in PBS after 48h; 60% degradation in acidic conditions due to sulfonamide hydrolysis .